molecular formula C14H23N4Na3O6 B1337456 Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate CAS No. 217973-03-0

Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

Cat. No. B1337456
M. Wt: 412.32 g/mol
InChI Key: OKHVSTSMWHWVMK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, also known as DO3A, is an organic compound. It is a metal chelating agent often used in the field of medical imaging . The molecular formula of DO3A is C14H22N3NaO6 .


Synthesis Analysis

A novel process for producing tri-tertiary-butyl-2,2`, 2``- (1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetate has been reported. The use of dimethylformamide as a solvent makes it possible to synthesize the desired compound in a short time under mild temperature conditions, making it more economical and industrially applicable than conventional methods .


Molecular Structure Analysis

The InChI code for Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is 1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 .


Chemical Reactions Analysis

As a metal chelating agent, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate has strong coordination ability and stability .


Physical And Chemical Properties Analysis

The molecular weight of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is 412.33 . It is a solid at room temperature .

Scientific Research Applications

Radiopharmaceutical Development

Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, as a chelating ligand, has shown significant promise in the development of targeted radiopharmaceuticals for therapy. Its application is particularly relevant in the creation of complexes with cationic radionuclides used in nuclear medicine. Despite the dominance of DOTA and DTPA in this field, research indicates potential for new ligands to enhance the stability of radionuclide complexes, improving their efficacy in medical applications (Egorova, Fedorova, & Kalmykov, 2019).

Sodium-Metal Anode Technology

In the realm of energy storage, the compound has been indirectly associated with advances in sodium-metal batteries (SMBs). These batteries, which leverage sodium's properties, differ significantly from lithium-based systems, presenting unique challenges such as dendrite growth. Research efforts are directed towards improving the electrolytes and electrode architectures to mitigate these issues, showcasing the broader relevance of sodium chemistry in advancing renewable energy technologies (Lee, Paek, Mitlin, & Lee, 2019).

Microbial Food Safety

The broader chemical family of sodium compounds, including sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, contributes to understanding the antimicrobial properties of sodium salts. These insights are crucial for the food industry, particularly in balancing sodium reduction with microbial food safety. Sodium salts, such as sodium chloride, play a pivotal role in inhibiting the growth of pathogenic microorganisms, underscoring the importance of sodium-based compounds in ensuring the safety and quality of food products (Taormina, 2010).

Sodium-Ion Battery Development

The exploration of sodium-ion batteries for large-scale electric energy storage has brought to light the critical role of sodium-based compounds. These batteries, advantageous for their abundant resources and low cost, rely on advanced materials science research to optimize their performance. The search for suitable electrode and electrolyte materials is ongoing, with sodium chemistry at its core, demonstrating the compound's relevance in addressing global energy storage challenges (Pan, Hu, & Chen, 2013).

Flavor Enhancement in Fermented Foods

In the food industry, sodium's role extends beyond food preservation to influencing flavor perception in sodium-reduced fermented foods. The challenge of maintaining flavor while reducing sodium content has led to research into alternative strategies, including the use of sodium salts and flavor enhancers. This research area highlights the importance of sodium-based compounds in developing healthier food products without compromising taste (Hu et al., 2022).

Safety And Hazards

The compound is classified under GHS07. The hazard statements include H302-H315-H319-H335. Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

Given its strong coordination ability and stability, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate has potential for further applications in the field of medical imaging .

properties

IUPAC Name

trisodium;2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHVSTSMWHWVMK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N4Na3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

CAS RN

217973-03-0
Record name 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Trisodium 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B6Z3HP8UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture from step B) is then added with 77.3 kg of 30% w/w NaOH and heated to 70° C. for 9 h. The resulting aqueous solution contains 0.131 kmol of the desired compound (content determined by HPLC), as a trisodium salt.
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.